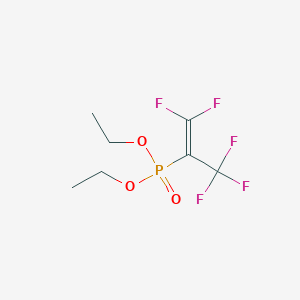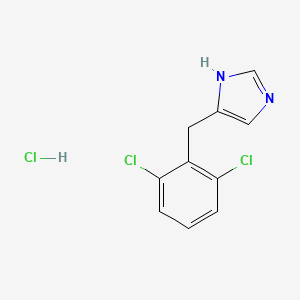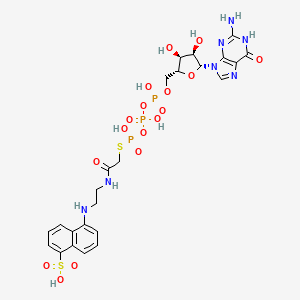
GTP-SF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-5’-triphosphate (GTP) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and the triphosphate moiety attached to ribose’s 5’ carbon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.
Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.
Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.
Major Products
Aplicaciones Científicas De Investigación
Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.
Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.
Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .
Comparación Con Compuestos Similares
Guanosine-5’-triphosphate is similar to other nucleoside triphosphates, such as adenosine triphosphate (ATP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). GTP is unique in its specific role in RNA synthesis and its involvement in signal transduction through GTPases . Other nucleoside triphosphates primarily serve as energy sources or substrates for DNA and RNA synthesis .
Similar Compounds
Adenosine triphosphate (ATP): Primarily used as an energy source in cellular processes.
Cytidine triphosphate (CTP): Involved in the synthesis of phospholipids and RNA.
Uridine triphosphate (UTP): Plays a role in glycogen synthesis and RNA synthesis.
Propiedades
Número CAS |
76709-18-7 |
|---|---|
Fórmula molecular |
C24H30N7O17P3S2 |
Peso molecular |
845.6 g/mol |
Nombre IUPAC |
5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |
Clave InChI |
FTQQIVREXSHYRP-NSOPBCBCSA-N |
SMILES isomérico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


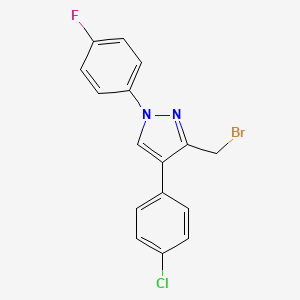

![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
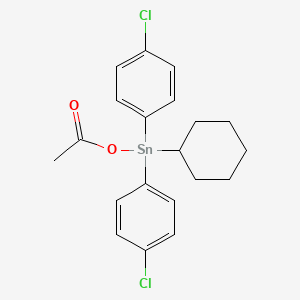

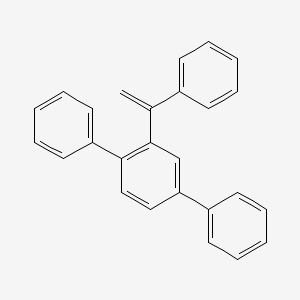

![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
